![molecular formula C10H16F3NO2 B13258088 Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13258088.png)
Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate is a chemical compound with the molecular formula C10H16F3NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique trifluoromethyl group attached to the piperidine ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate typically involves the reaction of 4-(trifluoromethyl)piperidine with methyl 2-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, enzymes, and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]acetate: Similar structure but with an acetate group instead of a propanoate group.
Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]butanoate: Similar structure but with a butanoate group instead of a propanoate group.
Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]pentanoate: Similar structure but with a pentanoate group instead of a propanoate group.
Uniqueness
Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate is unique due to its specific combination of a trifluoromethyl group and a propanoate ester, which imparts distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry and drug design.
Properties
Molecular Formula |
C10H16F3NO2 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate |
InChI |
InChI=1S/C10H16F3NO2/c1-7(9(15)16-2)14-5-3-8(4-6-14)10(11,12)13/h7-8H,3-6H2,1-2H3 |
InChI Key |
VDDMRJNFRLZOGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)N1CCC(CC1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13258006.png)
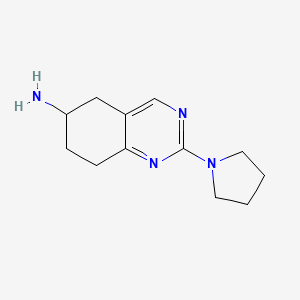
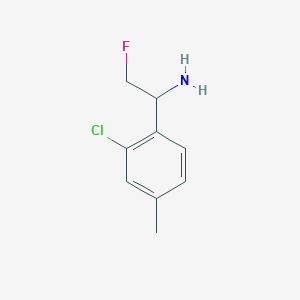
![n-(Pentan-2-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13258011.png)
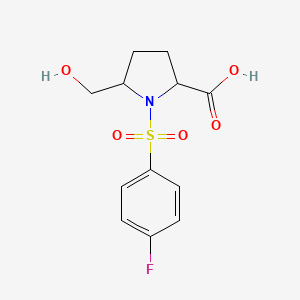
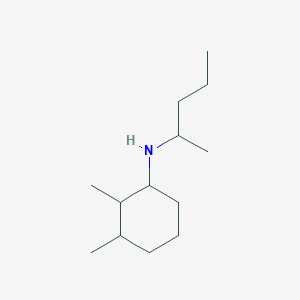
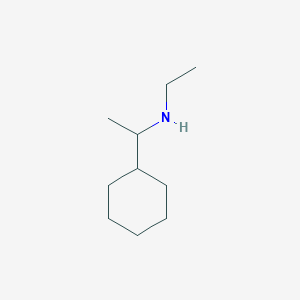
![5-[(Methylamino)methyl]pyridine-2-sulfonamide](/img/structure/B13258029.png)
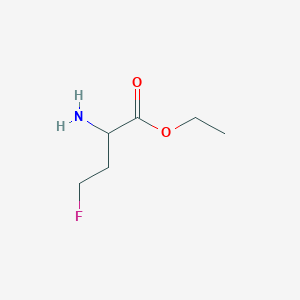

![Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13258038.png)
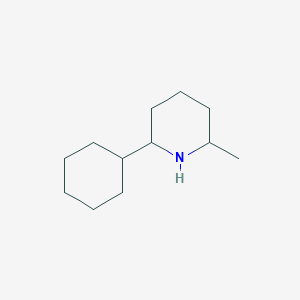
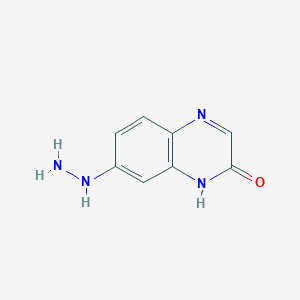
![4-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine](/img/structure/B13258067.png)
